Benzene-1,3-diamine, 4,6-dibenzoyl-
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Overview
Description
(4,6-Diamino-1,3-phenylene)bis(phenylmethanone) is an organic compound with the molecular formula C20H16N2O2 and a molecular weight of 316.35 g/mol . It is characterized by its white crystalline solid appearance and good solubility in organic solvents such as dimethyl sulfoxide and dimethylformamide .
Preparation Methods
The synthesis of (4,6-Diamino-1,3-phenylene)bis(phenylmethanone) typically involves the reaction between benzaldehyde and m-phenylenediamine . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(4,6-Diamino-1,3-phenylene)bis(phenylmethanone) undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4,6-Diamino-1,3-phenylene)bis(phenylmethanone) has several scientific research applications:
Mechanism of Action
The mechanism of action of (4,6-Diamino-1,3-phenylene)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
(4,6-Diamino-1,3-phenylene)bis(phenylmethanone) can be compared with similar compounds such as:
(4,6-Dinitro-1,3-phenylene)bis(phenylmethanone): This compound has nitro groups instead of amino groups, leading to different chemical properties and reactivity.
(4,6-Diamino-1,3-phenylene)bis(phenylmethanol): This compound has hydroxyl groups instead of ketone groups, resulting in different chemical behavior and applications.
The uniqueness of (4,6-Diamino-1,3-phenylene)bis(phenylmethanone) lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H16N2O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2,4-diamino-5-benzoylphenyl)-phenylmethanone |
InChI |
InChI=1S/C20H16N2O2/c21-17-12-18(22)16(20(24)14-9-5-2-6-10-14)11-15(17)19(23)13-7-3-1-4-8-13/h1-12H,21-22H2 |
InChI Key |
GSDOPSLIIMWICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2N)N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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